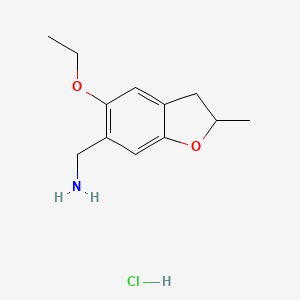
(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 It is a derivative of benzofuran, which is a heterocyclic compound containing a fused benzene and furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring through a cyclization reaction. This can be achieved by reacting an appropriate phenol derivative with an aldehyde under acidic conditions.
Ethoxylation: The next step involves the introduction of the ethoxy group at the 5-position of the benzofuran ring. This can be done using ethyl iodide in the presence of a base such as potassium carbonate.
Methylation: The methyl group is introduced at the 2-position of the dihydrobenzofuran ring using a methylating agent like methyl iodide.
Amination: The methanamine group is introduced through a reductive amination reaction. This involves the reaction of the benzofuran derivative with formaldehyde and ammonia or an amine under reducing conditions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the benzofuran ring, leading to the formation of dihydrobenzofuran derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can undergo substitution reactions, particularly at the methanamine group. This can involve nucleophilic substitution with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Formation of N-substituted methanamine derivatives.
科学的研究の応用
(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential neurological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of benzofuran derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, affecting signal transduction pathways.
類似化合物との比較
Similar Compounds
- (5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine hydrochloride
- (5-Ethoxy-2,3-dihydro-1-benzofuran-6-yl)methanamine hydrochloride
- (5-Ethoxy-2-methyl-1-benzofuran-6-yl)methanamine hydrochloride
Uniqueness
(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine hydrochloride is unique due to the specific substitution pattern on the benzofuran ring. The presence of both ethoxy and methyl groups at specific positions enhances its chemical reactivity and potential biological activity compared to similar compounds.
特性
IUPAC Name |
(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-14-11-5-9-4-8(2)15-12(9)6-10(11)7-13;/h5-6,8H,3-4,7,13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATIERGTSCKISY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CC(O2)C)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1371989.png)
![2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1371990.png)
![2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1371991.png)
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)-3-methylbutyl]carbamate](/img/structure/B1371992.png)




![[3-(Ethoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1371997.png)

